2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 . This indicates that the compound has a fluoropyrrolidine ring with a tert-butoxycarbonyl group and an acetic acid group attached to it.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 245.28 . The InChI code provides information about the molecular structure of the compound .Scientific Research Applications
- The tert-butyl group (tert-Boc) in this compound plays a crucial role in peptide synthesis. Researchers use it as a protecting group for amino acids during solid-phase peptide synthesis. By temporarily shielding the amino group, the tert-Boc group ensures selective reactions at specific sites, allowing stepwise assembly of longer peptide chains .
- The compound’s structure suggests potential as a building block for designing novel drugs. Medicinal chemists explore modifications around the pyrrolidine ring and acetic acid moiety to create analogs with improved pharmacological properties. These derivatives may target specific receptors or enzymes, contributing to drug discovery .
- The compound’s chiral center (the 2R,4R configuration) makes it valuable for asymmetric synthesis. Chemists exploit this stereoselectivity to create complex molecules with specific spatial arrangements. The tert-butyl group’s steric hindrance influences reaction outcomes, leading to desired enantiomers .
- Investigating the fate of organic compounds in the environment is essential. The tert-butyl group’s stability and resistance to biodegradation make it an interesting case study. Researchers explore its behavior in soil, water, and sediments, contributing to environmental risk assessments .
Peptide Synthesis and Protection:
Medicinal Chemistry:
Organic Synthesis and Stereoselectivity:
Environmental Chemistry:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-[(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMYJSLVLZJBR-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid |
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